2-Methylmalonoyl carnitine
説明
2-Methylmalonoyl carnitine (also referred to as methylmalonylcarnitine) is a short-chain acylcarnitine derivative involved in mitochondrial fatty acid β-oxidation and branched-chain amino acid metabolism. Structurally, it consists of carnitine conjugated to methylmalonic acid via an ester bond. This compound plays a critical role in shuttling methylmalonyl-CoA into mitochondria for further processing, particularly in pathways linked to propionate metabolism .
Elevated levels of 2-methylmalonoyl carnitine are clinically significant as biomarkers for methylmalonic acidemia (MMA), an inborn error of metabolism caused by defects in methylmalonyl-CoA mutase or deficiencies in adenosylcobalamin (vitamin B12) cofactors . Impaired metabolism of this compound leads to toxic accumulation of methylmalonic acid, resulting in metabolic acidosis, neurological dysfunction, and developmental delays .
特性
CAS番号 |
149181-64-6 |
|---|---|
分子式 |
C18H32N2O8 |
分子量 |
404.46 |
IUPAC名 |
3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3 |
InChIキー |
QKHVLWROSZPHTE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
同義語 |
2-Methylmalonoyl carnitine |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of carnitine with methylmalonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 2-Methylmalonoyl carnitine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
2-Methylmalonoyl carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the carboxyl group to a carbonyl group.
Reduction: The reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methylmalonoyl carnitine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: It plays a role in metabolic studies, particularly in understanding fatty acid metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in treating metabolic disorders.
Industry: It is used in the production of dietary supplements and as an additive in certain pharmaceutical formulations .
作用機序
2-Methylmalonoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with carnitine palmitoyltransferase, an enzyme that regulates the entry of fatty acids into the mitochondria .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Differences
Acylcarnitines are classified by their acyl chain length (short-, medium-, or long-chain) and substituents. Below is a comparative analysis of 2-methylmalonoyl carnitine with structurally and functionally related compounds:
Table 1: Structural and Metabolic Comparison of Selected Acylcarnitines
Metabolic Pathways and Biomarker Roles
- 2-Methylmalonoyl carnitine: Directly linked to methylmalonyl-CoA metabolism. Its accumulation indicates defects in methylmalonyl-CoA mutase or vitamin B12 metabolism, distinguishing it from propionylcarnitine, which is associated with propionyl-CoA carboxylase deficiencies .
- Propionylcarnitine (C3): Elevated in propionic acidemia due to impaired propionate metabolism. Unlike 2-methylmalonoyl carnitine, it lacks a branched structure, reflecting its origin from straight-chain fatty acids .
- Acetylcarnitine (C2): Facilitates acetyl-CoA transport and serves as an energy reservoir. Reduced levels correlate with systemic carnitine deficiencies, whereas 2-methylmalonoyl carnitine is more specific to MMA .
- Palmitoylcarnitine (C16): Critical for long-chain fatty acid transport into mitochondria. Unlike 2-methylmalonoyl carnitine, it enhances transmeningeal drug permeability in vitro, highlighting non-metabolic roles .
Diagnostic and Therapeutic Implications
- Biomarker Specificity: 2-methylmalonoyl carnitine is a more specific biomarker for MMA than ethylmalonylcarnitine or methylglutarylcarnitine, which may overlap with other organic acidurias .
- Therapeutic Targets: Carnitine supplementation is common in MMA and propionic acidemia, but 2-methylmalonoyl carnitine levels are less responsive to dietary carnitine compared to acetylcarnitine .
Q & A
Q. Table 1: Key Analytical Parameters
| Parameter | LC-MS/MS | HPLC |
|---|---|---|
| Linear Range | 0–400 μmol/L | 0–400 μmol/L |
| LOD | 50 nM | 100 nM |
| Intra-assay RSD | <3% | <3.36% |
| Recovery Rate | 95–102% | 96.3–98.2% |
What metabolic pathways and disorders are associated with 2-Methylmalonoyl carnitine accumulation?
Basic Research Focus
2-Methylmalonoyl carnitine is a biomarker of mitochondrial dysfunction in:
- Methylmalonic Acidemia (MMA) : Blockage in methylmalonyl-CoA mutase activity leads to elevated methylmalonyl-CoA, which conjugates with carnitine via CrAT (carnitine acetyltransferase) .
- Propionic Acidemia : Secondary inhibition of methylmalonyl-CoA metabolism due to propionyl-CoA accumulation .
- Fatty Acid Oxidation Disorders : Incomplete β-oxidation results in acyl-CoA intermediates that are detoxified via carnitine conjugation .
Mechanistic Insight : Carnitine shuttles toxic acyl groups out of mitochondria, preventing CoA pool depletion. Urinary excretion of 2-Methylmalonoyl carnitine correlates with disease severity in MMA .
How does 2-Methylmalonoyl carnitine serve as a diagnostic biomarker in clinical metabolomics?
Basic Research Focus
In newborn screening and organic aciduria diagnostics:
- Tandem MS Profiling : Elevated C3-DC-M levels (>0.5 μmol/L in dried blood spots) trigger confirmatory testing for MMA .
- False-Positive Resolution : UHPLC-MS/MS distinguishes 2-Methylmalonoyl carnitine from isobaric isomers (e.g., malonylcarnitine) via retention time and fragmentation patterns .
- Longitudinal Monitoring : Serial measurements track therapeutic efficacy of carnitine supplementation or dietary interventions .
What advanced techniques resolve isomeric and isobaric interferences in 2-Methylmalonoyl carnitine analysis?
Advanced Research Focus
Challenges in specificity arise due to structural analogs. Solutions include:
- High-Resolution MS (HRMS) : Differentiates C3-DC-M from malonylcarnitine (Δm/z = 0.032) using exact mass .
- Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences .
- Chemical Derivatization : Modifies functional groups (e.g., esterification) to alter chromatographic behavior .
Case Study : In a cohort of 12 MMA patients, HRMS reduced false positives by 92% compared to traditional MS/MS .
How can kinetic modeling improve interpretation of 2-Methylmalonoyl carnitine dynamics in metabolic studies?
Advanced Research Focus
Time-course metabolomics data require kinetic frameworks to elucidate:
- Compartmental Modeling : Estimates mitochondrial vs. cytosolic pools of C3-DC-M during fasting or stress .
- Michaelis-Menten Parameters : CrAT enzyme kinetics (Km for methylmalonyl-CoA ≈ 15 μM) predict substrate saturation thresholds .
- Cluster Analysis : Groups metabolites with correlated kinetics (e.g., C3-DC-M and propionylcarnitine in MMA) to identify pathway-level dysregulation .
Q. Table 2: Kinetic Parameters from Human Studies
| Parameter | Value | Source |
|---|---|---|
| CrAT Activity (Liver) | 12 nmol/min/mg | |
| Plasma Half-Life (C3-DC-M) | 4.2 hrs |
How should researchers address contradictions in carnitine supplementation studies affecting 2-Methylmalonoyl carnitine levels?
Advanced Research Focus
Discrepancies arise from:
- Tissue-Specific Effects : Rodent studies show carnitine replenishment reverses muscle acylcarnitine accumulation but not hepatic levels .
- Dosage Variability : Human trials use 50–200 mg/kg/day, complicating cross-study comparisons .
Methodological Solutions : - Isotopic Tracers (¹³C-carnitine) : Track compartment-specific flux to distinguish synthesis vs. uptake .
- Multi-Omics Integration : Combine acylcarnitine profiles with transcriptomics (e.g., PPARα targets) to contextualize metabolic outcomes .
What experimental designs are optimal for studying 2-Methylmalonoyl carnitine in genetic vs. acquired carnitine deficiencies?
Q. Advanced Research Focus
- Genetic Models : Knockout mice for SLC22A5 (carnitine transporter) vs. diet-induced deficiency models .
- Human Cohorts : Stratify patients by MMUT mutation type (e.g., c.1280G>A) to genotype-phenotype correlations .
- Peroxisome-Mitochondria Crosstalk : Use CRISPR-Cas9-edited hepatocytes to dissect C3-DC-M export mechanisms .
Recommendation : Include butyrobetaine and free carnitine measurements to differentiate biosynthesis defects from transporter deficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
